molecular formula C20H19N5O3S B2584125 N-(2,4-DIMETHOXYPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1357740-35-2

N-(2,4-DIMETHOXYPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2584125
CAS No.: 1357740-35-2
M. Wt: 409.46
InChI Key: OJNFUYCFMLOILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives characterized by a fused heterocyclic core, a sulfanyl acetamide linker, and substituted aryl groups. Its structure includes:

  • 1-Methyl substituent: Enhances metabolic stability compared to bulkier alkyl groups.
  • 2,4-Dimethoxyphenyl group: Electron-donating methoxy groups may influence solubility and target binding.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-12-23-24-19-20(22-14-6-4-5-7-16(14)25(12)19)29-11-18(26)21-15-9-8-13(27-2)10-17(15)28-3/h4-10H,11H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNFUYCFMLOILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-DIMETHOXYPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE is a compound that integrates a dimethoxyphenyl moiety with a [1,2,4]triazolo[4,3-a]quinoxaline structure. This combination suggests potential biological activities due to the pharmacological profiles associated with both structural components. The purpose of this article is to explore the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 318.39 g/mol. The structure features a [1,2,4]triazoloquinoxaline core known for its diverse biological activities.

Anticonvulsant Activity

Research has indicated that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit significant anticonvulsant properties. In one study, several synthesized compounds were tested using the metrazol-induced convulsion model. Among them, two compounds demonstrated notable anticonvulsant effects compared to standard medications like phenobarbitone sodium . This suggests that this compound may possess similar properties.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold have been evaluated against various cancer cell lines. For instance, one study reported that at a concentration of 10 µM, certain derivatives reduced the viability of A375 melanoma cells to as low as 6% . This indicates that the compound may have significant antitumor potential.

Antimicrobial Activity

Compounds derived from quinoxalines have shown promise in antimicrobial applications. The presence of the triazole moiety enhances the spectrum of activity against various bacterial strains. In vitro studies have demonstrated that certain triazoloquinoxaline derivatives possess antibacterial properties against resistant strains such as Staphylococcus aureus .

Data Summary

Activity Type Observed Effect Reference
AnticonvulsantSignificant activity in convulsion model
CytotoxicityReduced cell viability to 6% (A375)
AntimicrobialEffective against Staphylococcus aureus

Case Studies

  • Anticonvulsant Evaluation : A series of synthesized triazoloquinoxaline derivatives were tested for anticonvulsant activity using metrazol-induced convulsions. Two compounds showed significant efficacy compared to standard treatments.
  • Cytotoxicity Testing : The cytotoxic effects on A375 melanoma cells were assessed using MTT assays. Compounds demonstrated varying degrees of cytotoxicity with some achieving over 90% inhibition at higher concentrations.
  • Antimicrobial Studies : The synthesized compounds were screened against multiple bacterial strains. Notably, certain derivatives exhibited effective inhibition against drug-resistant strains.

Scientific Research Applications

Anticancer Activity

The compound's structure incorporates the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, which is known for its diverse biological activities. Recent studies have highlighted its potential as an anticancer agent:

  • Mechanism of Action : Compounds based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold have demonstrated the ability to intercalate DNA and inhibit topoisomerase II activity. This mechanism is crucial for preventing cancer cell proliferation by disrupting DNA replication processes .
  • Cell Line Studies : In vitro studies have shown that derivatives of this scaffold exhibit significant cytotoxic effects against various cancer cell lines, including melanoma (A375), breast cancer (MCF-7), and hepatocellular carcinoma (HepG2). Notably, some compounds have been identified as potent DNA intercalators and topoisomerase inhibitors .
Cell Line Activity Reference
A375 (Melanoma)Significant cytotoxicity
MCF-7 (Breast)Potent DNA intercalation
HepG2 (Liver)Inhibition of cell proliferation

Antidepressant Properties

The compound has also been evaluated for its potential antidepressant effects. Research indicates that derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline class can reduce immobility in behavioral despair models in rodents:

  • Behavioral Studies : Compounds from this class were shown to decrease immobility in the Porsolt test, suggesting rapid antidepressant-like effects. The optimal activity was associated with specific substitutions at the 1 and 4 positions of the triazole ring .

Neuroprotective Effects

Emerging evidence suggests that N-(2,4-Dimethoxyphenyl)-2-({1-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfany)acetamide may exert neuroprotective effects:

  • Mechanisms : The compound's ability to modulate adenosine receptors has been implicated in neuroprotection. Specific derivatives have shown selective binding to A1 and A2 adenosine receptors, which are critical in neuroprotection and neuroinflammation pathways .

Synthesis and Structure-Activity Relationship

The synthesis of N-(2,4-Dimethoxyphenyl)-2-({1-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfany)acetamide involves a multi-step process that allows for the introduction of various substituents on the quinoxaline scaffold. Structure-activity relationship (SAR) studies are essential for optimizing its biological activity:

  • Substituent Effects : Variations in substituents at specific positions on the triazole and quinoxaline rings significantly influence the compound's potency against cancer cells and its pharmacological profile .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Modifications

(a) 2-(Bis[1,2,4]Triazolo[4,3-a:3’,4’-c]Quinoxalin-3-ylsulfanyl)-N-(4-Fluorophenyl)Acetamide ()
  • Structural Differences: Bis-triazoloquinoxaline core and 4-fluorophenyl group.
  • Activity : Exhibits strong Topoisomerase II (TopoII) inhibition (IC₅₀ = 0.8 µM), DNA intercalation, and apoptosis induction in Caco-2 cells. The fluorophenyl group may enhance potency via hydrophobic interactions compared to dimethoxyphenyl .
  • Key Finding: Higher cytotoxicity (HePG-2: IC₅₀ = 4.2 µM) than simpler triazoloquinoxaline derivatives.
(b) N-(3,4-Dimethylphenyl)-2-[(5-Methyl[1,2,4]Triazolo[4,3-a]Quinolin-1-yl)Sulfanyl]Acetamide ()
  • Structural Differences: Triazoloquinoline core and 3,4-dimethylphenyl group.
  • Activity: Likely targets different pathways due to the quinoline core’s reduced planarity. No direct cytotoxicity data provided, but structural analogs suggest altered binding kinetics .

Substituent Variations on the Aryl Group

(a) N-(2,4-Dimethoxyphenyl)-2-{[4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide ()
  • Structural Differences : Ethyl and pyridinyl substituents on the triazole ring.
  • Activity : Pyridinyl group may improve solubility and hydrogen bonding, though activity data are unspecified. Ethyl substituents could prolong metabolic half-life .
(b) N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)Acetamide ()
  • Structural Differences : Quinazoline dione core and dichlorophenyl group.
  • Activity: Demonstrates anticonvulsant activity via GABAergic modulation, contrasting with the triazoloquinoxaline scaffold’s anticancer focus. Highlights substituent-driven therapeutic divergence .

Functional Group Modifications

(a) N-(4-Acetamidophenyl)-2-{[3-(4-Methylphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}Acetamide ()
  • Structural Differences: Quinazolinone core and 4-acetamidophenyl group.
  • No direct activity comparison available .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Potency (IC₅₀ or ED₅₀) Reference
Target Compound Triazoloquinoxaline 1-Methyl, 2,4-dimethoxyphenyl Not specified (likely TopoII) N/A -
2-(Bis[1,2,4]Triazolo[4,3-a:3’,4’-c]Quinoxalin-3-ylsulfanyl)-N-(4-Fluorophenyl)Acetamide Bis-Triazoloquinoxaline 4-Fluorophenyl TopoII inhibition, apoptosis 0.8 µM (TopoII)
N-(3,4-Dimethylphenyl)-2-[(5-Methyltriazolo[4,3-a]Quinolin-1-yl)Sulfanyl]Acetamide Triazoloquinoline 3,4-Dimethylphenyl Undisclosed (structural analog) N/A
N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-Quinazolin-3-yl)Acetamide Quinazoline dione 2,4-Dichlorophenyl Anticonvulsant (GABAergic) ED₅₀ = 15 mg/kg (mice)

Key Research Findings

Core Heterocycle Impact: Triazoloquinoxaline derivatives (e.g., ) show strong TopoII inhibition, while triazoloquinoline () and quinazoline dione () analogs diverge into other therapeutic areas . Planar triazoloquinoxaline cores facilitate DNA intercalation, a mechanism less viable in non-planar quinoline or dione derivatives.

Substituent Effects: Electron-withdrawing groups (e.g., 4-fluorophenyl in ) enhance cytotoxicity, whereas electron-donating groups (e.g., 2,4-dimethoxyphenyl) may improve solubility but reduce binding affinity .

Therapeutic Versatility: Minor structural changes (e.g., dichlorophenyl in ) can shift activity from anticancer to anticonvulsant, underscoring scaffold adaptability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.